molecular formula C22H15BrN4O3 B3618339 N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B3618339
M. Wt: 463.3 g/mol
InChI Key: FQXLMNVVCBUDES-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H15BrN4O3 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.03275 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

TCMDC-124624, also known as Z56956017 or N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, has been identified to target two primary proteins in Plasmodium falciparum: the asparagine tRNA synthetase (PfAsnRS) and the cyclin-dependent like protein kinase 3 (PfCLK3) . PfAsnRS is involved in protein translation and activates the amino acid starvation response . PfCLK3 is essential for the survival of blood stage Plasmodium falciparum and plays a crucial role in malarial parasite RNA splicing .

Mode of Action

TCMDC-124624 interacts with its targets through a unique mechanism known as reaction hijacking . This compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an adduct with PfAsnRS . This results in the inhibition of PfAsnRS and activation of the amino acid starvation response .

Biochemical Pathways

The inhibition of PfAsnRS and PfCLK3 by TCMDC-124624 affects the protein translation machinery and RNA splicing pathways of the parasite . This disruption of essential biochemical pathways leads to a potent activity against parasite cultures .

Pharmacokinetics

The compound’s potent activity against parasite cultures suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The action of TCMDC-124624 results in the inhibition of protein translation and activation of the amino acid starvation response in the parasite . This leads to potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development .

Properties

IUPAC Name

N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O3/c23-19-11-4-5-12-20(19)24-22(28)18-14-26(16-8-2-1-3-9-16)25-21(18)15-7-6-10-17(13-15)27(29)30/h1-14H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXLMNVVCBUDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.